molecular formula C14H14N2O3S B2677264 Ethyl 2-benzamido-4-methylthiazole-5-carboxylate CAS No. 92192-06-8

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate

Cat. No.: B2677264
CAS No.: 92192-06-8
M. Wt: 290.34
InChI Key: HSPXTLSMHAEJLA-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C14H14N2O3S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with N-bromosuccinimide to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. Finally, the amino group is benzoylated using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can help manage conditions like gout and hyperuricemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit xanthine oxidase and scavenge free radicals sets it apart from other thiazole derivatives .

Biological Activity

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is a thiazole derivative recognized for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C14H14N2O3S. Its structure features a thiazole ring, which is pivotal for its biological activity. The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with thiourea, followed by benzoylation.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties , particularly against Gram-positive bacteria and certain fungi. Studies indicate:

  • Broad-spectrum antibacterial activity : this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. It demonstrated a potency comparable to established antibiotics like ampicillin and gentamicin .
  • Antifungal effects : While its antifungal activity is moderate, it has been noted for effectiveness against Candida albicans and other fungal pathogens .

Anticancer Activity

Research indicates that this compound also possesses anticancer properties :

  • Inhibition of cancer cell proliferation : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. Notably, it showed activity against 29 out of 60 tested tumor cell lines, indicating a broad anticancer potential .
  • Mechanism of action : The compound acts as a xanthine oxidase inhibitor, which may contribute to its anticancer effects by preventing the formation of reactive oxygen species that promote cancer cell survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Xanthine oxidase inhibition : By binding to the active site of xanthine oxidase, the compound prevents the oxidation of hypoxanthine to uric acid, which is beneficial in managing conditions like gout and may also have implications in cancer therapy.
  • Induction of multipolar mitotic spindles : In cancer cells with multiple centrosomes, the compound induces aberrant cell division, leading to increased cell death. This effect is particularly relevant in centrosome-amplified cancer cells .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiazole derivatives but exhibits unique biological activities due to its specific functional groups:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighBroadXanthine oxidase inhibition
Ethyl 2-amino-4-methylthiazole-5-carboxylateModerateLimitedVarious (less defined)
2-Benzamido-4-methylthiazole-5-carboxylic acidLowModerateXanthine oxidase inhibition

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating various thiazole derivatives found that this compound exhibited significant bactericidal activity against several strains, positioning it as a promising candidate for further development in antimicrobial therapies .
  • Anticancer Studies : In another investigation, this compound was tested against a panel of cancer cell lines, revealing potent inhibitory effects on growth and survival. The study highlighted its potential as a dual-action agent against both bacterial infections and cancer .
  • Mechanistic Insights : Research utilizing high-throughput screening techniques demonstrated that derivatives of this compound could selectively inhibit mitotic kinesins in cancer cells, providing insights into their potential therapeutic applications in oncology .

Properties

IUPAC Name

ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPXTLSMHAEJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (2.00 g, 10.00 mmol) in anhydrous dichloromethane (40 mL) was added pyridine (2.50 g, 32.00 mmol), followed by the addition of benzoyl chloride (1.90 g, 13.00 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 18 h, then washed sequentially with 1 N hydrochloric acid (15 mL), saturated aqueous sodium bicarbonate (2×15 mL), and water (15 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo. The residue was purified by column chromatography to afford the title compound as a white solid in 97% yield (3.0 g); 1H NMR (CDCl3, 300 MHz) δ 11.35 (s, br, 1H), 7.89 (d, J=7.4 Hz, 2H), 7.59 (t, J=7.4 Hz, 1H), 7.47 (t, J=7.6 Hz, 2H), 4.29 (q, J=7.1 Hz, 2H), 2.28 (s, 3H), 1.35 (t, J=7.1 Hz, 3H); MS (ES+) m/z 291.1 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Yield
97%

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